An In-depth Technical Guide on Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate
An In-depth Technical Guide on Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of experimental data for this specific molecule, this guide combines known information with representative data and established protocols for structurally similar 1,2,4-oxadiazole derivatives.
Core Properties
Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate belongs to the 1,2,4-oxadiazole class of heterocyclic compounds, which are recognized for their significant and diverse biological activities. The physicochemical properties of this compound are summarized below.
| Property | Data | Reference |
| CAS Number | 1245645-77-5 | |
| Molecular Formula | C₇H₁₀N₂O₃ | |
| Molecular Weight | 170.17 g/mol | |
| Predicted Boiling Point | 254.1 ± 23.0 °C | [1] |
| Predicted Density | 1.166 ± 0.06 g/cm³ | [1] |
| SMILES | O=C(C1=NOC(CC)=N1)OCC |
Note: Predicted values are computationally derived and await experimental verification.
Synthesis and Characterization
A plausible synthetic route is outlined below. The process involves two main steps: the formation of an amidoxime from a nitrile, followed by its reaction with an ethyl oxalyl chloride to form the target 1,2,4-oxadiazole.
Caption: General synthetic workflow for Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate.
The following are generalized experimental protocols that can be adapted for the synthesis and characterization of the title compound.
2.2.1. Synthesis of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate
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Step 1: Synthesis of Propanamidoxime. To a solution of propanenitrile (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium bicarbonate (1.5 equivalents). Reflux the mixture for several hours until the reaction is complete as monitored by Thin Layer Chromatography (TLC). After cooling, filter the mixture and concentrate the filtrate under reduced pressure. The resulting crude propanamidoxime can be used in the next step without further purification.
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Step 2: Synthesis of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate. Dissolve the crude propanamidoxime (1 equivalent) in a suitable aprotic solvent like tetrahydrofuran (THF) containing a base such as pyridine (1.2 equivalents). Cool the solution in an ice bath and add a solution of ethyl oxalyl chloride (1.1 equivalents) in THF dropwise. Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
2.2.2. Characterization Protocols
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Melting Point Determination: The melting point of the purified solid can be determined using a capillary tube method with a melting point apparatus.[1][2][3][4] The sample is packed into a capillary tube, which is then slowly heated. The temperature range from the first appearance of liquid to complete melting is recorded. A sharp melting point range (typically 0.5-1.0°C) is indicative of high purity.[1]
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Infrared (IR) Spectroscopy: An IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer.[5][6][7] A small amount of the liquid sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).[5][6] For a solid sample, a KBr pellet or a Nujol mull can be prepared.[7] The spectrum provides information about the functional groups present in the molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are crucial for structure elucidation and can be recorded on an NMR spectrometer (e.g., 400 MHz).[8][9][10][11] The sample (5-25 mg for ¹H, 50-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube.[8] Tetramethylsilane (TMS) is typically used as an internal standard.[10]
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Mass Spectrometry (MS): Mass spectra can be obtained using various ionization techniques such as electron ionization (EI) or electrospray ionization (ESI).[12][13][14][15][16] The analysis provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which helps in confirming the molecular weight and deducing the structure.[13][14]
Expected Spectral Data
Based on the structure of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate, the following spectral characteristics are anticipated:
| Technique | Expected Observations |
| ¹H NMR | - Quartet and triplet signals corresponding to the two ethyl groups.- The chemical shifts would be influenced by the electron-withdrawing nature of the oxadiazole ring and the carboxyl group. |
| ¹³C NMR | - Resonances for the carbonyl carbon, the carbons of the oxadiazole ring, and the carbons of the two ethyl groups. |
| IR | - A strong absorption band for the C=O stretching of the ester group (around 1730-1750 cm⁻¹).- C=N stretching vibrations for the oxadiazole ring (around 1600-1650 cm⁻¹).[17]- C-O-C stretching bands (around 1000-1300 cm⁻¹).[17] |
| Mass Spec. | - A molecular ion peak corresponding to the molecular weight (170.17 g/mol ).- Fragmentation patterns involving the loss of the ethoxy group, the ethyl group, and cleavage of the oxadiazole ring. |
Biological Activity and Potential Signaling Pathways
Derivatives of 1,2,4-oxadiazole are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiparasitic effects.[18][19][20] For instance, some 1,2,4-oxadiazole derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways.[19] Others have shown potential as antileishmanial agents by targeting enzymes like cytochrome P450 51 (CYP51) in Leishmania infantum.[21]
Given the structural features of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate, it could potentially interact with various biological targets. A hypothetical signaling pathway illustrating the potential mechanism of action as a COX-2 inhibitor is presented below.
Caption: Hypothetical signaling pathway of COX-2 inhibition by a 1,2,4-oxadiazole derivative.
This diagram illustrates how the compound might inhibit the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. This represents one of many potential mechanisms through which this class of compounds may exert its biological effects. Further experimental validation is required to determine the specific targets and pathways for Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate.
References
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